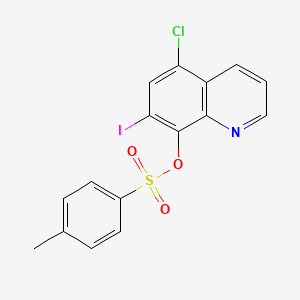
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of 8-quinolinol, modified with chlorine and iodine atoms, and esterified with 4-methylbenzenesulfonate. Its unique structure imparts specific properties that make it valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) typically involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms to the 8-quinolinol core. This can be achieved through electrophilic halogenation reactions using reagents like chlorine gas (Cl2) and iodine (I2) in the presence of a catalyst.
Esterification: The esterification of the halogenated quinolinol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions are crucial for maintaining product quality and yield.
化学反应分析
Types of Reactions
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of 8-quinolinol derivatives and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 8-quinolinol derivatives and 4-methylbenzenesulfonic acid.
科学研究应用
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of metal ion interactions and as a fluorescent probe for detecting intracellular zinc ions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of topical medications for treating skin infections and as an additive in various industrial processes.
作用机制
The mechanism of action of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) involves its ability to bind metal ions, disrupting metal-dependent biological processes. This compound can chelate metal ions, inhibiting their function and leading to antimicrobial or anticancer effects. The molecular targets and pathways involved include metal-dependent enzymes and proteins essential for cellular function.
相似化合物的比较
Similar Compounds
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol): Known for its antimicrobial properties and used in topical medications.
8-Hydroxyquinoline: A parent compound with metal-chelating properties, used in various applications including as a fungicide and in analytical chemistry.
Uniqueness
8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester) is unique due to its specific esterification with 4-methylbenzenesulfonate, which imparts distinct chemical properties and enhances its solubility and stability. This modification differentiates it from other similar compounds and expands its range of applications.
By understanding the synthesis, reactions, applications, and mechanism of action of 8-Quinolinol, 5-chloro-7-iodo-, 4-methylbenzenesulfonate (ester), researchers can further explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
63361-49-9 |
|---|---|
分子式 |
C16H11ClINO3S |
分子量 |
459.7 g/mol |
IUPAC 名称 |
(5-chloro-7-iodoquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11ClINO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
InChI 键 |
WDVVUGFLBIKIRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

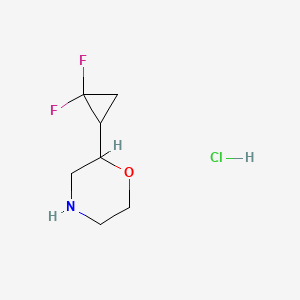
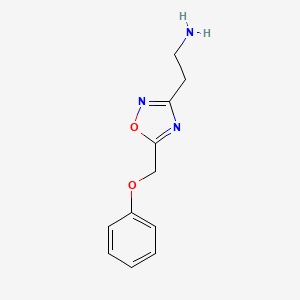
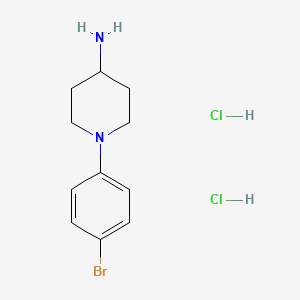
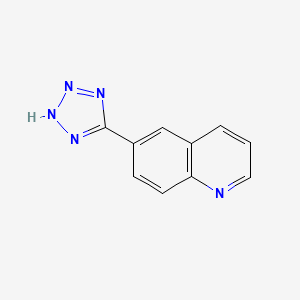
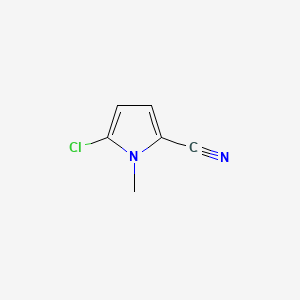
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
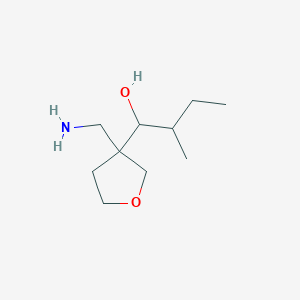
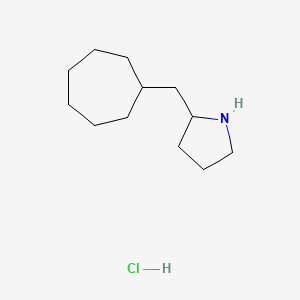
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
